molecular formula C22H17NO3S B2870246 (2Z)-3-(benzenesulfonyl)-N-(4-methylphenyl)-2H-chromen-2-imine CAS No. 902557-14-6

(2Z)-3-(benzenesulfonyl)-N-(4-methylphenyl)-2H-chromen-2-imine

Cat. No.: B2870246
CAS No.: 902557-14-6
M. Wt: 375.44
InChI Key: PZXGTPZWVMQSEL-FCQUAONHSA-N
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Description

The compound (2Z)-3-(benzenesulfonyl)-N-(4-methylphenyl)-2H-chromen-2-imine belongs to the chromene-imine class of heterocyclic molecules, characterized by a fused benzopyran core modified with an imine group and a benzenesulfonyl substituent.

Key structural features include:

  • Chromene backbone: A bicyclic system with a conjugated π-system.
  • Benzenesulfonyl group: An electron-withdrawing substituent that enhances stability and modulates electronic properties.
  • 4-Methylphenyl substituent: A hydrophobic moiety affecting solubility and steric interactions.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-methylphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-16-11-13-18(14-12-16)23-22-21(15-17-7-5-6-10-20(17)26-22)27(24,25)19-8-3-2-4-9-19/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXGTPZWVMQSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(4-methylphenyl)-2H-chromen-2-imine is a synthetic organic molecule that belongs to the class of chromene derivatives. Its unique structural features, including a chromene backbone fused with a sulfonyl group and an imine functional group, suggest potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C17H16NO2S\text{C}_{17}\text{H}_{16}\text{N}\text{O}_2\text{S}

This compound features:

  • A chromene core, which is known for various biological activities.
  • A benzenesulfonyl group that enhances its chemical reactivity.
  • An imine functional group that may contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Antioxidant
  • Anti-inflammatory

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-MethylcoumarinCoumarin derivative with a methyl groupAntimicrobial, anti-inflammatory
BenzenesulfonamideSulfonamide structureAntibacterial
7-HydroxycoumarinHydroxy group on coumarinAntioxidant, anticoagulant

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have demonstrated the following mechanisms:

  • Inhibition of Enzymatic Activity : Many chromene derivatives inhibit enzymes such as acetylcholinesterase (AChE) and tyrosinase, which are critical in conditions like Alzheimer's disease and melanin production respectively .
  • Induction of Apoptosis in Cancer Cells : Some studies suggest that chromene derivatives can induce apoptosis through caspase activation and cell cycle arrest .

Case Studies

  • Anticancer Activity : A study investigating chromene derivatives found that they could inhibit tumor cell proliferation by interfering with tubulin polymerization, leading to G2/M cell cycle arrest. This mechanism is crucial for developing anticancer therapies .
  • Acetylcholinesterase Inhibition : Research on related coumarin compounds revealed significant AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The best-performing compound exhibited an IC50 value of 2.7 µM .

Computational Studies

Computational methods such as molecular docking and dynamics simulations have been employed to predict the binding interactions of this compound with biological targets. These studies help in understanding the pharmacokinetics and pharmacodynamics of the compound .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares (2Z)-3-(benzenesulfonyl)-N-(4-methylphenyl)-2H-chromen-2-imine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Structural Features
Target Compound C23H19NO3S ~389.47 4-Methylphenyl, Benzenesulfonyl Chromene-imine core, Z-configuration
(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine C23H17F2NO4S 441.45 3,4-Difluorophenyl, 8-Methoxy Enhanced polarity due to fluorine and methoxy
C585-0130 Screening Compound C23H18ClNO4S 448.91 3-Chloro-4-methylphenyl, 8-Methoxy Chlorine substituent increases steric bulk
(2Z)-4-(4-Chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine C19H18ClN3OS 379.89 Thiazole ring, 2-Methoxyethyl Different heterocycle (thiazole vs. chromene)

Key Observations :

  • Electron-withdrawing groups (e.g., benzenesulfonyl, chlorine) increase thermal stability and reduce solubility in polar solvents .
  • Methoxy groups enhance solubility in organic solvents but may reduce crystallinity due to conformational flexibility .
  • Heterocycle substitution (e.g., thiazole in vs. chromene) significantly alters electronic properties and biological activity.

Crystallographic and Structural Insights

  • Crystal Packing : Analogous compounds (e.g., (2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile ) exhibit intramolecular hydrogen bonds (C–H···O) and π-π stacking (centroid distances ~3.9 Å), stabilizing the Z-configuration.
  • Bond Lengths and Angles :
    • The C=N bond in imine derivatives averages ~1.28 Å, consistent with double-bond character .
    • Sulfonyl groups (S=O bond ~1.43 Å) introduce torsional strain, affecting molecular planarity .

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